molecular formula C8H18BrN B12822555 8-Bromooctan-1-amine

8-Bromooctan-1-amine

Cat. No.: B12822555
M. Wt: 208.14 g/mol
InChI Key: OKYRLKFOPJMWQN-UHFFFAOYSA-N
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Description

8-Bromooctan-1-amine is an organic compound with the molecular formula C8H18BrN. It is a derivative of octanamine, where a bromine atom is substituted at the eighth carbon position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromooctan-1-amine can be synthesized through the reaction of 8-bromo-1-octanol with ammonia or an amine. The reaction typically involves heating the reactants in the presence of a solvent such as ethanol or methanol. The reaction conditions may vary, but a common method involves refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of octan-1-amine. This process involves the reaction of octan-1-amine with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is carried out under controlled conditions to prevent over-bromination and to ensure high yield and purity of the product .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation Reactions: The amine group in this compound can be oxidized to form corresponding nitriles or amides under specific conditions.

    Reduction Reactions: The compound can be reduced to form octan-1-amine by using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of 8-hydroxyoctan-1-amine, 8-cyanooctan-1-amine, or 8-thiooctan-1-amine.

    Oxidation: Formation of octanenitrile or octanamide.

    Reduction: Formation of octan-1-amine

Scientific Research Applications

8-Bromooctan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromooctan-1-amine involves its ability to act as a nucleophile or electrophile in chemical reactions. The bromine atom can be displaced by other nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the amine group can participate in various reactions, including condensation and coupling reactions, to form more complex molecules .

Comparison with Similar Compounds

    8-Bromo-1-octanol: Similar in structure but contains a hydroxyl group instead of an amine group.

    Octan-1-amine: Lacks the bromine substitution, making it less reactive in certain chemical reactions.

    8-Bromo-1-octanoic acid: Contains a carboxyl group instead of an amine group, leading to different reactivity and applications.

Uniqueness: 8-Bromooctan-1-amine is unique due to the presence of both a bromine atom and an amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile reagent in various scientific and industrial applications .

Properties

IUPAC Name

8-bromooctan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BrN/c9-7-5-3-1-2-4-6-8-10/h1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYRLKFOPJMWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCBr)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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